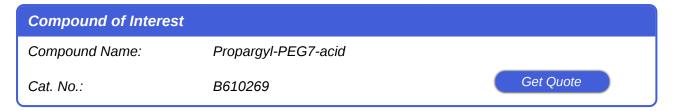


Characterization of Propargyl-PEG7-acid Conjugates by NMR and HPLC: An Application Note

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-acid is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. The molecule features a terminal propargyl group, amenable to click chemistry reactions, and a carboxylic acid for conjugation to amine-containing molecules. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility. Accurate characterization of this linker is critical to ensure purity, identity, and performance in its downstream applications. This document provides detailed protocols for the characterization of **Propargyl-PEG7-acid** using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key properties of **Propargyl-PEG7-acid** is provided in the table below.



Property	Value	Reference
Chemical Name	4,7,10,13,16,19,22- Heptaoxapentacos-24-ynoic acid	[1]
Molecular Formula	C18H32O9	[2][3]
Molecular Weight	392.45 g/mol	[2][3]
Purity (Typical)	>96%	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of **Propargyl-PEG7-acid**. Both ¹H and ¹³C NMR are utilized to ensure the presence of the key functional groups and the integrity of the PEG spacer.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of Propargyl-PEG7-acid.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (1H NMR):

Spectrometer: 400 MHz or higher

Solvent: CDCl₃

Temperature: 25°C

Number of Scans: 16-64



• Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Solvent: CDCl₃

Temperature: 25°C

Pulse Program: Standard proton-decoupled

Number of Scans: 1024 or more, depending on concentration.

Data Interpretation and Representative Chemical Shifts

The following tables summarize the expected chemical shifts for **Propargyl-PEG7-acid**. Actual shifts may vary slightly depending on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shifts

Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
HC≡C-	~2.4	Triplet	1H
-CH2-C≡CH	~4.2	Doublet	2H
-O-CH ₂ -CH ₂ -O- (PEG backbone)	~3.6-3.7	Multiplet	24H
-O-CH ₂ -CH ₂ -COOH	~3.8	Triplet	2H
-CH2-COOH	~2.6	Triplet	2H
-СООН	~10-12 (broad)	Singlet	1H

Table 2: Representative ¹³C NMR Chemical Shifts



Assignment	Chemical Shift (δ, ppm)
C≡CH	~75
HC≡C-	~80
-CH₂-C≡CH	~59
-O-CH ₂ -CH ₂ -O- (PEG backbone)	~70-71
-CH ₂ -COOH	~35
-СООН	~172-174

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of **Propargyl-PEG7-acid**. Due to the lack of a strong UV chromophore in the PEG structure, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, derivatization can be performed to introduce a UV-active moiety.

Experimental Protocol: HPLC

- · Sample Preparation:
 - Prepare a stock solution of Propargyl-PEG7-acid in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
 - Filter the sample through a 0.22 μm syringe filter before injection.
- Instrument and Conditions:
 - HPLC System: A standard HPLC system with a gradient pump and autosampler.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid



o Gradient:

■ 0-5 min: 20% B

■ 5-25 min: 20% to 80% B

■ 25-30 min: 80% B

■ 30-31 min: 80% to 20% B

■ 31-35 min: 20% B

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Injection Volume: 10 μL

o Detector: ELSD or CAD

Data Presentation

The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Table 3: HPLC Purity Data

Sample ID	Retention Time (min)	Peak Area (%)	Purity Specification
Propargyl-PEG7-acid	(Typical value)	>96%	>95%

Workflow and Pathway Diagrams



Sample Propargyl-PEG7-acid NMR Analysis Dissolve in **Deuterated Solvent** HPLC Analysis Dissolve in Acquire 1H & 13C Spectra **Mobile Phase** Process & Analyze Data Inject on RP-HPLC Results **Structural Confirmation ELSD/CAD Detection Purity Assessment**

Figure 1. Experimental Workflow for Characterization



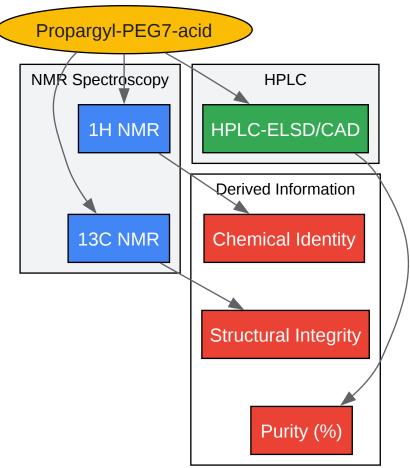


Figure 2. Logical Relationship of Characterization Data

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